2-[(2,2,2-Trichloroethyl)sulfanyl]-1,3-benzothiazole
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Overview
Description
Benzothiazole, 2-[(2,2,2-trichloroethyl)thio]- is a derivative of benzothiazole, a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological and industrial applications, including their use as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with various carbonyl compounds. For Benzothiazole, 2-[(2,2,2-trichloroethyl)thio]-, the synthesis can be achieved through the reaction of 2-aminobenzenethiol with 2,2,2-trichloroethyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[(2,2,2-trichloroethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
Scientific Research Applications
Benzothiazole, 2-[(2,2,2-trichloroethyl)thio]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzothiazole, 2-[(2,2,2-trichloroethyl)thio]- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to inhibit the activity of certain kinases and proteases, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-Mercaptobenzothiazole: Used as a rubber vulcanization accelerator and exhibits antimicrobial properties.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with pharmaceutical applications.
Uniqueness
Benzothiazole, 2-[(2,2,2-trichloroethyl)thio]- is unique due to the presence of the trichloroethyl group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives . This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61588-29-2 |
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Molecular Formula |
C9H6Cl3NS2 |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
2-(2,2,2-trichloroethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6Cl3NS2/c10-9(11,12)5-14-8-13-6-3-1-2-4-7(6)15-8/h1-4H,5H2 |
InChI Key |
UFZARONJEHLWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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